Benzyl methylcarbamodithioate
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Overview
Description
Benzyl methylcarbamodithioate is an organic compound with the molecular formula C₉H₁₁NS₂ It is known for its unique structure, which includes a benzyl group attached to a methylcarbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl methylcarbamodithioate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with potassium methylcarbamodithioate in the presence of a suitable solvent. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl methylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl methylsulfoxide, while reduction could produce benzyl mercaptan.
Scientific Research Applications
Benzyl methylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl methylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl methylcarbamate
- Benzyl thiocarbamate
- Methylcarbamodithioic acid
Uniqueness
Benzyl methylcarbamodithioate is unique due to its specific combination of a benzyl group and a methylcarbamodithioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be advantageous in certain contexts.
Properties
CAS No. |
19594-25-3 |
---|---|
Molecular Formula |
C9H11NS2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
benzyl N-methylcarbamodithioate |
InChI |
InChI=1S/C9H11NS2/c1-10-9(11)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
BVBCEEGYULUZFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)SCC1=CC=CC=C1 |
Origin of Product |
United States |
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